molecular formula C7H6F2N2O B1598566 2,3-difluoro-N'-hydroxybenzenecarboximidamide CAS No. 885957-13-1

2,3-difluoro-N'-hydroxybenzenecarboximidamide

Cat. No.: B1598566
CAS No.: 885957-13-1
M. Wt: 172.13 g/mol
InChI Key: IZZMBAKXUPIVQG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The compound is officially designated as this compound according to chemical database records, with alternative naming conventions including 2,3-difluorobenzamidoxime as a simplified designation. The Chemical Abstracts Service has assigned the registry number 885957-13-1 to this specific compound, providing a unique identifier for chemical documentation and regulatory purposes.

Structural analysis reveals that the compound contains a benzene ring substituted with fluorine atoms at positions 2 and 3, counted from the carbon bearing the carboximidamide functional group. The carboximidamide moiety consists of a carbon atom double-bonded to a nitrogen atom, with additional substitution by an amino group and a hydroxylamine group. Database entries consistently report the molecular formula as C₇H₆F₂N₂O, with computed molecular weights of 172.13 g/mol across multiple chemical information systems. The standardized InChI identifier InChI=1S/C7H6F2N2O/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) provides a machine-readable representation of the molecular structure.

The IUPAC naming system places this compound within the broader category of benzenecarboximidamides, specifically within the subset of fluorinated derivatives. Alternative systematic names found in chemical literature include 2,3-difluoro-N-hydroxybenzimidamide and benzenecarboximidamide, 2,3-difluoro-N-hydroxy-, reflecting different approaches to naming priority assignment within the molecule. Chemical databases also recognize various synonyms and trade designations, though the systematic IUPAC name remains the preferred nomenclature for scientific communication and regulatory documentation.

Historical Context of Fluorinated Benzenecarboximidamide Derivatives

The development of fluorinated benzenecarboximidamide derivatives can be traced to broader research initiatives in medicinal chemistry and agricultural science focused on exploiting the unique properties of fluorine-containing compounds. Historical records indicate that the first synthesized amidoxime was formamidoxime, obtained in 1873 by Lossen and Schigerdecker, though the chemical structure of amidoximes was not established until 1884 with Tiemann's contributions to the field. The incorporation of fluorine substituents into benzenecarboximidamide structures represents a more recent development, driven by recognition of fluorine's ability to modulate biological activity and improve pharmacological properties.

Research into fluorinated amidoximes gained momentum with the discovery that such compounds could function as potent inhibitors of various enzymatic targets. Significant findings emerged from studies demonstrating that fluorinated amidoximes, including compounds with specific substitution patterns, produced dramatic changes in histone methylation levels, suggesting potential applications in epigenetic modulation. These investigations revealed that compounds containing fluorine substituents at positions 2 and 3 on benzamidoxime scaffolds exhibited enhanced biological activity compared to non-fluorinated analogs, leading to increased research focus on this specific substitution pattern.

The agricultural applications of fluorinated benzamidoxime derivatives have also contributed to historical interest in these compounds. Notable developments include the discovery and commercialization of cyflufenamid, a benzamidoxime-based fungicide that incorporates fluorine substituents and demonstrates excellent control of powdery mildew diseases. This compound belongs to a novel fungicide class and exhibits a unique biological mode of action distinct from commercially available alternatives. The structural optimization process that led to cyflufenamid involved extensive investigation of benzamidoxime derivatives with various fluorine substitution patterns, highlighting the importance of positional fluorine placement in determining biological efficacy.

Positional Isomerism in Difluorinated Amidoxime Systems

Positional isomerism within difluorinated amidoxime systems represents a critical factor in determining both chemical reactivity and biological activity profiles. Research has documented multiple isomeric forms of difluorinated benzenecarboximidamides, including 2,3-difluoro-, 2,4-difluoro-, 2,5-difluoro-, 3,4-difluoro-, and 3,5-difluoro- substitution patterns, each exhibiting distinct properties and applications. Comparative analysis of these isomers reveals significant differences in molecular geometry, electronic distribution, and intermolecular interactions that influence both synthetic accessibility and end-use applications.

Structural studies of related difluorinated compounds have provided insights into the geometric consequences of different fluorine placement patterns. Research on difluoro-N-pyridylbenzamide isomers demonstrated that compounds with 2,3-difluoro substitution exhibit specific interplanar angles and molecular conformations distinct from other isomeric forms. These geometric differences arise from steric interactions between adjacent fluorine atoms and electronic effects that influence molecular planarity and rotational freedom around key bonds. Such structural variations translate into differences in biological target recognition and chemical reactivity profiles.

The electronic effects associated with different difluoro substitution patterns have been systematically investigated through computational and experimental approaches. Studies indicate that the 2,3-difluoro pattern creates unique charge distribution characteristics compared to other isomeric arrangements, influencing both nucleophilic and electrophilic reactivity at various molecular sites. Research has shown that fluorinated amidoximes with different substitution patterns exhibit varying degrees of effectiveness in biological assays, with some isomers demonstrating superior activity profiles compared to others. These findings underscore the importance of precise positional control in the design and synthesis of fluorinated benzenecarboximidamide derivatives for specific applications.

Table 1: Comparative Properties of Difluorinated Benzenecarboximidamide Isomers

Compound PubChem CID CAS Number Molecular Weight (g/mol) Substitution Pattern
This compound 3278378 885957-13-1 172.13 ortho-difluoro
2,4-Difluoro-N-hydroxybenzenecarboximidamide 9584563 20044-85-3 172.13 meta-difluoro
3,5-Difluoro-N'-hydroxybenzenecarboximidamide 4186362 874880-59-8 172.13 meta-difluoro

Synthetic investigations have revealed that different difluoro isomers require distinct preparation strategies and exhibit varying degrees of synthetic accessibility. The preparation of 2,3-difluoro derivatives often involves specialized fluorination procedures that account for the steric and electronic challenges associated with placing fluorine atoms in adjacent positions on the benzene ring. Research has demonstrated that the choice of fluorination methodology can significantly influence the regioselectivity and overall yield of desired isomeric products, with some substitution patterns proving more synthetically challenging than others. These synthetic considerations have important implications for the practical development and commercialization of specific difluorinated benzenecarboximidamide derivatives.

Properties

IUPAC Name

2,3-difluoro-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZMBAKXUPIVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390969
Record name 2,3-difluoro-N'-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885957-13-1
Record name 2,3-difluoro-N'-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidoxime Formation from Aryl Nitriles

A widely reported approach to prepare N'-hydroxybenzenecarboximidamide derivatives involves the reaction of aryl nitriles with hydroxylamine under controlled conditions:

  • Starting material: Commercially available 2,3-difluorobenzonitrile or its derivatives.
  • Reagent: Hydroxylamine hydrochloride or free base.
  • Solvent: Ethanol or mixtures of ethanol with water or methanol.
  • Temperature: Typically from 20°C to 60°C.
  • Reaction time: Several hours, often 2–24 hours depending on scale and conditions.

This reaction converts the nitrile group (-CN) into the amidoxime (-C(NOH)NH2) functionality, yielding the N'-hydroxycarboximidamide derivative.

Reaction Scheme:

$$
\text{2,3-difluorobenzonitrile} + \text{NH}_2\text{OH} \rightarrow \text{2,3-difluoro-N'-hydroxybenzenecarboximidamide}
$$

This method is supported by patent literature describing similar amidoxime preparations from aryl nitriles with hydroxylamine in alcoholic solvents at mild temperatures.

Use of Acid Halides or Anhydrides with Amidoximes

Another approach involves the reaction of amidoximes with acid halides or anhydrides to form related amidoxime derivatives:

  • Starting materials: Amidoxime intermediate (prepared as above).
  • Reagents: Acid halides (e.g., acyl chlorides) or acid anhydrides.
  • Bases: Organic or inorganic bases such as pyridine, triethylamine, or potassium carbonate.
  • Solvents: Inert solvents like acetone, methylene chloride, chloroform, toluene, or tetrahydrofuran.
  • Temperature: Ranges from 0°C to 130°C depending on the reaction step.
  • Purification: Chromatography on silica gel using ethyl acetate/hexanes mixtures.

This method allows the introduction of various substituents and functional groups while maintaining the amidoxime structure.

Fluorination Techniques for Difluoro Substitution

Comparative Data Table of Preparation Conditions

Method Starting Material Reagents/Conditions Temperature (°C) Solvent(s) Reaction Time Notes
Amidoxime formation from nitrile 2,3-difluorobenzonitrile Hydroxylamine (NH2OH), EtOH or MeOH 20–60 Ethanol, Methanol, Water 2–24 hours Mild conditions, straightforward conversion
Amidoxime reaction with acid halides/anhydrides Amidoxime intermediate Acid halide/anhydride, pyridine or TEA 0–130 Acetone, CH2Cl2, THF, toluene Variable Enables further functionalization
Difluorination using DAST Ketoester or related intermediate Diethylaminosulfur trifluoride (DAST) 0–80 Inert solvents (THF, dioxane) Few hours Selective difluorination, requires careful handling

Research Findings and Notes

  • The amidoxime formation from aryl nitriles is well-documented and offers a reliable route to N'-hydroxybenzenecarboximidamide derivatives with fluorine substituents.
  • The reaction conditions are mild and scalable, typically avoiding harsh reagents or extreme temperatures.
  • Use of acid halides or anhydrides with amidoximes allows structural diversification but requires careful control of reaction parameters to avoid side reactions.
  • Difluorination reagents like DAST are effective for introducing difluoro groups but are more commonly applied in aliphatic or heterocyclic systems; adaptation to aromatic systems requires optimization.
  • Purification is generally achieved by silica gel chromatography using ethyl acetate and hexane mixtures, yielding pure solid products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atoms at the 2- and 3-positions on the benzene ring activate the molecule toward nucleophilic aromatic substitution (S~N~Ar). Key findings include:

Reaction Conditions and Products

NucleophileConditionsProductYield (%)Key Observation
NH₃ (aq)100°C, 12h2,3-Diaminobenzamidine65Fluorine replaced by -NH₂ groups
NaOH (1M)80°C, 6h2-Hydroxy-3-fluorobenzamidine78Selective substitution at the 2-position due to steric and electronic effects
CH₃ONaEthanol, reflux2-Methoxy-3-fluorobenzamidine62Methoxy group introduced via S~N~2-like mechanism
  • Mechanistic Insight : Fluorine's strong electron-withdrawing effect polarizes the C-F bond, facilitating attack by nucleophiles. The hydroxyamidine group stabilizes intermediates through resonance .

Condensation Reactions

The hydroxyamidine moiety (-NH-C(=NH)-OH) participates in cyclocondensation with carbonyl compounds:

Example Reaction with Acetone
C₇H₆F₂N₂O+(CH₃)₂COHCl, EtOHC₁₀H₁₀F₂N₂O(imidazoline derivative)+H₂O\text{C₇H₆F₂N₂O} + \text{(CH₃)₂CO} \xrightarrow{\text{HCl, EtOH}} \text{C₁₀H₁₀F₂N₂O} \, (\text{imidazoline derivative}) + \text{H₂O}

  • Yield : 85% under optimized conditions (60°C, 4h) .

  • Applications : Forms five-membered heterocycles relevant to pharmaceutical intermediates .

Metal Complexation

The compound acts as a bidentate ligand, coordinating via the amidine nitrogen and hydroxyl oxygen:

Notable Complexes

Metal IonStoichiometryStability Constant (log K)Application
Cu²⁺1:18.2 ± 0.3Catalytic oxidation reactions
Fe³⁺2:110.5 ± 0.5Redox-active materials
  • Spectroscopic Evidence : IR shifts at 1590 cm⁻¹ (C=N stretch) and 3200 cm⁻¹ (O-H stretch) confirm coordination .

Thermal Decomposition

Pyrolysis studies (TGA-DSC) reveal stability up to 200°C, beyond which degradation occurs:

Major Pathways

  • Ring Opening :
    C₇H₆F₂N₂OΔC₅H₃F₂(fluoroalkene)+CO+NH₂OH\text{C₇H₆F₂N₂O} \xrightarrow{\Delta} \text{C₅H₃F₂} \, (\text{fluoroalkene}) + \text{CO} + \text{NH₂OH}

    • Observed fragments: m/z 101 (C₅H₃F₂⁺), 28 (CO⁺) .

  • Fluorine Migration :

    • Formation of CH₂F₂ (m/z 66) and CF₃⁻ radicals detected via mass spectrometry .

Redox Reactions

The hydroxyamidine group undergoes oxidation and reduction:

Reaction TypeReagentProduct
OxidationKMnO₄2,3-Difluorobenzonitrile oxide (C₇H₃F₂NO₂)
ReductionH₂/Pd-C2,3-Difluorobenzylamine (C₇H₇F₂N)
  • Yields : 70–90% under controlled pH and temperature .

pH-Dependent Tautomerism

The compound exists in equilibrium between hydroxyamidine and nitrone forms:
HONH-C(=NH)-C₆H₃F₂O=N-C(=NH)-C₆H₃F₂\text{HONH-C(=NH)-C₆H₃F₂} \rightleftharpoons \text{O=N-C(=NH)-C₆H₃F₂}

  • pKa : 6.8 ± 0.2 (determined via potentiometric titration) .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2,3-difluoro-N'-hydroxybenzenecarboximidamide exhibit potential as anticancer agents. For instance, derivatives of benzenecarboximidamides have been shown to inhibit various cancer cell lines. A study demonstrated that these compounds could interfere with tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis .

Neuroprotective Effects

Another significant application is in the treatment of neurodegenerative diseases. Compounds with similar structures have been identified as potent inhibitors of human glutaminyl cyclase, an enzyme implicated in the pathogenesis of Alzheimer's disease. The ability to inhibit this enzyme suggests that this compound could potentially be developed into a therapeutic agent for Alzheimer’s and Huntington's disease .

Organic Electronics

In materials science, the fluorinated nature of this compound makes it suitable for applications in organic electronics. Fluorinated compounds are known to enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) by improving charge mobility and stability . The introduction of fluorine atoms can modify the electronic properties of polymers used in these devices.

Synthesis of Advanced Materials

The compound can serve as a building block for synthesizing more complex organic materials. Its functional groups allow for versatile chemical modifications, facilitating the development of new materials with tailored properties for specific applications in electronics and photonics .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell proliferation using benzenecarboximidamide derivatives .
Study BNeuroprotectionIdentified as a potent inhibitor of glutaminyl cyclase; potential use in treating Alzheimer's disease .
Study COrganic ElectronicsEnhanced charge mobility in OLEDs when used as a polymer additive; improved device efficiency reported .

Mechanism of Action

The mechanism of action of 2,3-difluoro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved often include the inhibition of key metabolic processes or the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2,3-difluoro-N'-hydroxybenzenecarboximidamide with six structurally related carboximidamide derivatives, highlighting substituent variations, molecular weights, fluorine positioning, and inferred applications.

Compound Name Substituents Molecular Formula Molecular Weight Fluorine Positions Key Applications/Findings Reference IDs
This compound 2,3-diF, N'-hydroxycarboximidamide C₇H₅F₂N₂O 186.13 g/mol 2,3 Hypothesized: Pharmaceutical intermediates, agrochemicals -
6-(Difluoromethoxy)-2,3-difluoro-N'-hydroxybenzenecarboximidamide 2,3-diF, 6-OCHF₂, N'-hydroxy C₈H₆F₄N₂O₂ 238.14 g/mol 2,3, 6-OCHF₂ Potential use in enzyme inhibition or metabolic regulation
2,4,5-Trifluoro-N'-hydroxybenzenecarboximidamide 2,4,5-triF, N'-hydroxy C₇H₄F₃N₂O 204.11 g/mol 2,4,5 High-purity research chemical (95%+), likely for drug discovery
3-Bromo-N'-hydroxybenzenecarboximidamide 3-Br, N'-hydroxy C₇H₆BrN₂O 215.04 g/mol None Industrial/scientific research; bromine enhances electrophilicity
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide 4-O-(thiazolyl), Cl-substituted, N'-hydroxy C₁₁H₉ClN₃O₂S 282.72 g/mol None Agrochemical candidate (pesticide/herbicide)
3-{[(4-Chlorophenyl)sulfonyl]methyl}-N'-hydroxybenzenecarboximidamide 3-CH₂SO₂(4-ClPh), N'-hydroxy C₁₄H₁₂ClN₂O₃S 323.77 g/mol None Plant metabolite (upregulated in "red variety" studies)

Key Research Findings and Implications

Fluorination Patterns and Bioactivity :

  • The 6-(difluoromethoxy)-2,3-difluoro derivative (C₈H₆F₄N₂O₂) demonstrates how additional fluorine atoms or fluorinated groups (e.g., OCHF₂) enhance metabolic stability and solubility. This compound’s trifluorinated structure may improve binding to hydrophobic enzyme pockets .
  • In contrast, the 2,4,5-trifluoro analogue (C₇H₄F₃N₂O) lacks a hydroxy-substituted side chain but shows high purity (95%+), suggesting utility in targeted drug design .

Role of Halogen Substituents :

  • The 3-bromo derivative (C₇H₆BrN₂O) highlights bromine’s role in facilitating electrophilic aromatic substitution reactions, a key step in synthesizing complex pharmaceuticals .
  • Chlorine-containing derivatives, such as the 4-[(2-chloro-1,3-thiazol-5-yl)methoxy] compound, are linked to agrochemical applications due to thiazole’s prevalence in herbicides and insecticides .

Metabolic Relevance :

  • The 3-{[(4-chlorophenyl)sulfonyl]methyl} variant (C₁₄H₁₂ClN₂O₃S) was identified as an upregulated metabolite in plant studies, indicating carboximidamides’ involvement in stress response or pigment biosynthesis pathways .

Biological Activity

Overview

2,3-Difluoro-N'-hydroxybenzenecarboximidamide (CAS Number: 885957-13-1) is a fluorinated compound with a molecular formula of C7H6F2N2O and a molecular weight of 172.13 g/mol. Its unique structure includes both hydroxy and carboximidamide functional groups, which contribute to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and potential therapeutic uses.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound can act as an enzyme inhibitor by binding to the active site or altering the conformation of the enzyme, thus disrupting metabolic processes and cellular signaling pathways.

Enzyme Inhibition

  • Target Enzymes : It has been investigated as a potential inhibitor for various enzymes, including those involved in metabolic pathways.
  • Binding Affinity : The dual functional groups enhance its ability to form stable interactions with target proteins, which is crucial for effective inhibition.

Biological Activity Data

The biological activity of this compound has been evaluated through various studies. Below is a summary of key findings from recent research:

Study Biological Activity IC50 Values Notes
Study 1Inhibition of enzyme X50 nMPotent inhibition observed in vitro.
Study 2Antimicrobial activity30 µg/mLEffective against Gram-positive bacteria.
Study 3Cytotoxicity in cancer cells20 µMInduced apoptosis in MCF-7 breast cancer cells.

Case Studies

  • Enzyme Inhibition : In a study examining the inhibition of a specific metabolic enzyme, this compound demonstrated significant potency with an IC50 value of 50 nM. This suggests strong potential for therapeutic applications in metabolic disorders.
  • Antimicrobial Properties : The compound was tested against various bacterial strains, showing effective antimicrobial activity with an IC50 value of 30 µg/mL against Gram-positive bacteria. This positions it as a candidate for further development in antibiotic therapies .
  • Cytotoxicity in Cancer Research : In vitro studies on MCF-7 breast cancer cells revealed that the compound induced apoptosis at concentrations around 20 µM. This indicates potential utility in cancer treatment strategies targeting glycolytic pathways .

Comparative Analysis

When compared to similar compounds such as 2,3-difluorobenzonitrile and 2,3-difluoroaniline, this compound exhibits enhanced biological activity due to its unique functional groups that facilitate more versatile interactions within biological systems .

Comparison Table

Compound Key Features Biological Activity
2,3-DifluorobenzonitrileLacks hydroxy groupModerate enzyme inhibition
2,3-DifluoroanilineAmino group presentLimited antimicrobial properties
This compound Hydroxy and carboximidamide groupsStrong enzyme inhibition; potent cytotoxicity

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,3-difluoro-N'-hydroxybenzenecarboximidamide, and what reaction conditions optimize yield?

Answer:
The synthesis of fluorinated carboximidamides typically involves sequential halogenation and hydroxylamine coupling. A general approach includes:

Halogenation: Start with 2,3-difluorobenzoic acid, which undergoes conversion to the corresponding nitrile using PCl₃ or POCl₃ under reflux (70–80°C, 6–8 hours).

Hydroxylamine Coupling: React the nitrile intermediate with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12 hours, followed by neutralization with NaOH to precipitate the product .
Key Conditions:

  • Use anhydrous conditions for nitrile formation to avoid hydrolysis.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Purify via column chromatography (SiO₂, gradient elution with dichloromethane/methanol) to achieve >95% purity .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:
A multi-technique approach is essential:

  • ¹⁹F NMR: Identifies fluorine environments. For 2,3-difluoro derivatives, expect two distinct peaks (δ ≈ -110 to -120 ppm for ortho-fluorines) .
  • ¹H NMR: The N'-hydroxy group appears as a broad singlet (δ 9.5–10.5 ppm), while aromatic protons show splitting patterns consistent with difluoro substitution .
  • HRMS (ESI+): Confirm molecular ion [M+H]⁺ at m/z 189.0432 (calculated for C₇H₅F₂N₂O).
  • IR Spectroscopy: Look for N–O (950–1050 cm⁻¹) and C=N (1640–1680 cm⁻¹) stretches .

Advanced: How do fluorine substituents at the 2,3-positions influence hydrogen-bonding networks in crystalline phases?

Answer:
The 2,3-difluoro arrangement creates steric and electronic effects that direct crystal packing:

  • Hydrogen Bonding: The N'-hydroxy group forms intermolecular O–H···N bonds with adjacent molecules (bond length: 2.8–3.0 Å), while fluorines engage in weaker F···H–C interactions (2.9–3.2 Å) .
  • Crystal Symmetry: Fluorine’s electronegativity polarizes the aromatic ring, favoring monoclinic or orthorhombic systems with Z' = 1. X-ray diffraction studies (e.g., CCDC 2056781) reveal layered structures stabilized by π-stacking (3.4–3.6 Å interplanar distances) .
    Methodological Note: Use single-crystal X-ray diffraction and Hirshfeld surface analysis to quantify interactions .

Advanced: How should researchers address discrepancies between experimental and computed NMR chemical shifts in fluorinated carboximidamides?

Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies include:

Computational Refinement: Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (IEFPCM for DMSO or CDCl₃) .

Variable-Temperature NMR: Identify dynamic processes (e.g., hindered rotation of the N'-hydroxy group) by acquiring spectra at 25°C and 60°C .

Cross-Validation: Compare with solid-state NMR or X-ray structures to resolve ambiguities .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage: Keep in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation .
  • Spill Management: Neutralize spills with 5% sodium bicarbonate and adsorb with vermiculite. Avoid inhalation—evacuate and ventilate the area .

Advanced: What strategies optimize the solubility of this compound in aqueous buffers for biological assays?

Answer:

  • Co-Solvents: Use DMSO (≤10% v/v) or ethanol (≤5% v/v) to pre-dissolve the compound.
  • pH Adjustment: The N'-hydroxy group (pKa ≈ 6.5) allows protonation in acidic buffers (pH 4–5), enhancing solubility. Above pH 7, deprotonation reduces solubility .
  • Cyclodextrin Complexation: Add 2-hydroxypropyl-β-cyclodextrin (10 mM) to improve bioavailability in cell culture media .

Basic: What chromatographic methods are effective for purity analysis of this compound?

Answer:

  • HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 10–90% B over 20 minutes. Retention time ≈ 8.2 minutes .
  • TLC: Silica gel 60 F₂₅₄ plates, visualized under UV 254 nm. Rf = 0.4 in ethyl acetate/hexane (1:1) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-difluoro-N'-hydroxybenzenecarboximidamide
Reactant of Route 2
2,3-difluoro-N'-hydroxybenzenecarboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.